molecular formula C10H9N3O B13311846 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13311846
M. Wt: 187.20 g/mol
InChI Key: HSLGMPOUUXLVAL-UHFFFAOYSA-N
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Description

1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the reaction of 2-bromo-5-(1H-imidazol-1-yl)pyridine with ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like acetonitrile. The mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted imidazole/pyridine compounds.

Scientific Research Applications

1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The pyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
  • 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
  • 2-(1H-Imidazol-1-yl)pyridine

Comparison: 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to the presence of both imidazole and pyridine rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(5-imidazol-1-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)10-3-2-9(6-12-10)13-5-4-11-7-13/h2-7H,1H3

InChI Key

HSLGMPOUUXLVAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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